2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate
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Overview
Description
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological and chemical properties. The presence of a bromo group and an acetate ester makes this compound particularly interesting for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate typically involves the reaction of 4-bromo-1,2,3-triazole with ethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-(4-substituted-2H-1,2,3-triazol-2-yl)ethyl acetate derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethanol and acetic acid.
Scientific Research Applications
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromo group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The acetate ester can be hydrolyzed to release the active triazole moiety, which then exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2H-1,2,3-triazol-2-yl)ethyl acetate
- 2-(4-Fluoro-2H-1,2,3-triazol-2-yl)ethyl acetate
- 2-(4-Methyl-2H-1,2,3-triazol-2-yl)ethyl acetate
Uniqueness
2-(4-Bromo-2H-1,2,3-triazol-2-yl)ethyl acetate is unique due to the presence of the bromo group, which can participate in specific interactions such as halogen bonding. This property can enhance its biological activity and binding affinity compared to its chloro, fluoro, and methyl counterparts .
Properties
Molecular Formula |
C6H8BrN3O2 |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-(4-bromotriazol-2-yl)ethyl acetate |
InChI |
InChI=1S/C6H8BrN3O2/c1-5(11)12-3-2-10-8-4-6(7)9-10/h4H,2-3H2,1H3 |
InChI Key |
OKUYFQAZXBBYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1N=CC(=N1)Br |
Origin of Product |
United States |
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